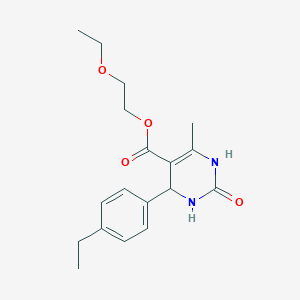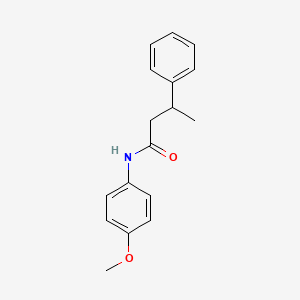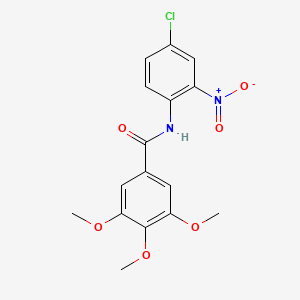![molecular formula C21H36ClNO4 B4915347 [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride](/img/structure/B4915347.png)
[1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride: is a complex organic compound with potential applications in various scientific fields. The compound features an adamantyl group, which is known for its stability and rigidity, making it a valuable component in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride typically involves multiple steps, starting with the preparation of the adamantyl ethoxy intermediate. This intermediate is then reacted with morpholine and subsequently acetylated to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield hydroxylated adamantane derivatives, while reduction of the acetate group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of adamantyl-containing molecules on cellular processes. Its stability and rigidity make it an interesting subject for studying molecular interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. The adamantyl group is known for its antiviral and neuroprotective properties, making this compound a promising candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its stability and unique structural properties make it suitable for use in polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane: Known for its stability and use in antiviral drugs.
Morpholine: Commonly used in organic synthesis and as a solvent.
Acetate Derivatives: Widely used in various chemical reactions and as intermediates in synthesis.
Uniqueness
What sets [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride apart from similar compounds is its unique combination of structural features. The presence of both the adamantyl group and the morpholine ring in a single molecule provides a unique set of properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
[1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4.ClH/c1-16(23)26-20(14-22-3-6-24-7-4-22)15-25-5-2-21-11-17-8-18(12-21)10-19(9-17)13-21;/h17-20H,2-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLOMBICZRJCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1CCOCC1)COCCC23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-morpholinyl)propyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4915271.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4915277.png)
![4-[(4-chlorophenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B4915294.png)
![ethyl N-methyl-N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}glycinate](/img/structure/B4915295.png)
![(2-CHLORO-6-FLUOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4915303.png)

![(5E)-3-(3-nitrobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4915317.png)
![3-(Methylsulfanyl)-6-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4915325.png)
![3-(Ethylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4915335.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4915340.png)
![1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B4915355.png)
![N-(2-ethoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4915363.png)

